molecular formula C7H6N2O4 B11815750 1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone

1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone

Cat. No.: B11815750
M. Wt: 182.13 g/mol
InChI Key: TWHBILSYMVFECO-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 2-position and a nitro group at the 5-position on the pyridine ring, along with an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone typically involves the nitration of 2-hydroxy-3-pyridone followed by acetylation. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-Oxo-5-nitropyridin-3-yl)ethanone.

    Reduction: Formation of 1-(2-Hydroxy-5-aminopyridin-3-yl)ethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-3-pyridyl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(2-Hydroxy-5-chloropyridin-3-yl)ethanone: Contains a chlorine atom instead of a nitro group, leading to different reactivity and biological activity.

    1-(2-Hydroxy-5-methylpyridin-3-yl)ethanone: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.

Uniqueness

1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone is unique due to the presence of both hydroxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

3-acetyl-5-nitro-1H-pyridin-2-one

InChI

InChI=1S/C7H6N2O4/c1-4(10)6-2-5(9(12)13)3-8-7(6)11/h2-3H,1H3,(H,8,11)

InChI Key

TWHBILSYMVFECO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]

Origin of Product

United States

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